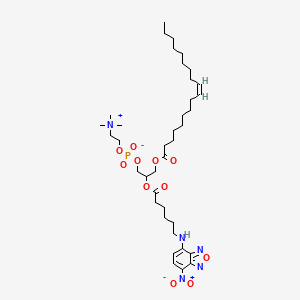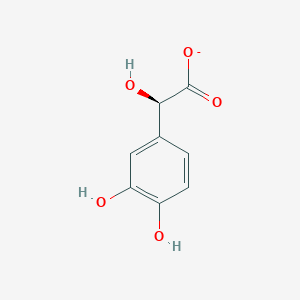
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate is major microspecies at pH 7.3 of (R)-3,4-dihydroxymandelate
Aplicaciones Científicas De Investigación
Chirality Transfer in Synthesis : The ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate, closely related to (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate, demonstrates complete asymmetric transfer and erythroselectivity. This process is useful in the stereocontrolled synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).
Anticancer Properties : Hydroxytyrosol-derived compounds show significant antiproliferative, apoptotic activities, and anti-inflammatory properties. These are being explored for potential use in cancer prevention and therapy (Bernini et al., 2015).
Synthesis of Antioxidative Metabolites : The chemical synthesis of antioxidative metabolites of sesamin, which include derivatives of this compound, highlights its importance in antioxidative applications (Urata et al., 2008).
Synthesis of Medicinal Compounds : Research into the synthesis of various medicinal compounds, including this compound derivatives, reveals its significance in pharmaceutical chemistry (Percino & Hernández, 2007).
Hydroxytyrosol in Plasma Analysis : The determination of hydroxytyrosol in plasma by HPLC, a compound related to this compound, indicates its potential for pharmacokinetic studies and monitoring in biological systems (Ruíz-Gutiérrez et al., 2000).
Anti-inflammatory and Antipyretic Properties : The synthesis of 2(1H)-pyridone molecules, containing a 4-hydroxyphenyl moiety similar to this compound, shows promising anti-inflammatory and antipyretic properties (Fayed et al., 2021).
Propiedades
Fórmula molecular |
C8H7O5- |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/p-1/t7-/m1/s1 |
Clave InChI |
RGHMISIYKIHAJW-SSDOTTSWSA-M |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](C(=O)[O-])O)O)O |
SMILES |
C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


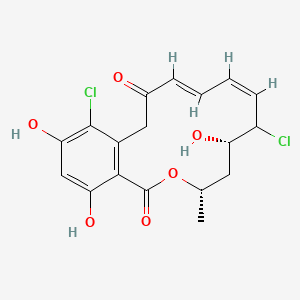
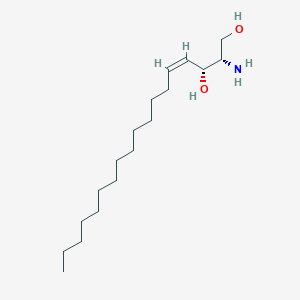
![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1239800.png)

![N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B1239804.png)
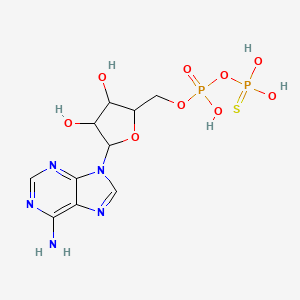
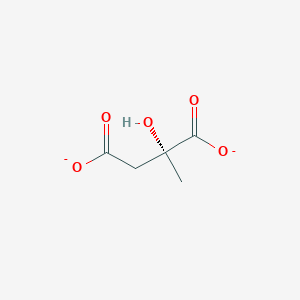

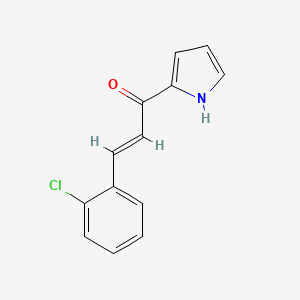
![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
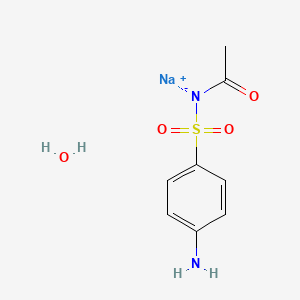
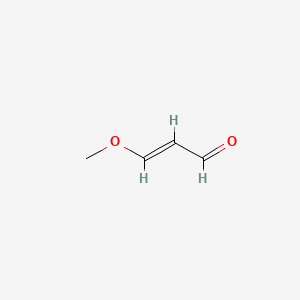
![(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid](/img/structure/B1239818.png)
